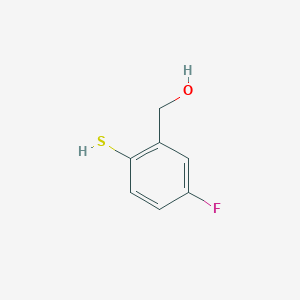

5-Fluoro-2-mercaptobenzyl alcohol

Description

Contextualizing 5-Fluoro-2-mercaptobenzyl alcohol within Fluorinated Benzyl (B1604629) Alcohol Derivatives Research

This compound is a specialized member of this class. The presence of the mercapto (-SH) group ortho to the hydroxymethyl (-CH₂OH) group, combined with the fluorine atom at the 5-position, creates a unique electronic and steric environment. This specific substitution pattern is anticipated to modulate the acidity of both the thiol and alcohol protons and influence the nucleophilicity of the sulfur atom, making it a distinct entity compared to other fluorinated or non-fluorinated benzyl alcohol derivatives.

Overview of Established and Emerging Research Avenues for the Compound

While extensive, dedicated research literature solely focused on this compound is still emerging, its structural motifs suggest several promising research avenues. Based on the known reactivity of mercaptobenzyl alcohols and the strategic incorporation of fluorine, the following areas are of significant interest:

Synthesis of Heterocyclic Compounds: The ortho-disposed alcohol and thiol groups provide an ideal scaffold for the construction of sulfur-containing heterocycles. Cyclization reactions, either through intramolecular condensation or by reaction with bifunctional electrophiles, can lead to the formation of novel benzoxathiepine or other related heterocyclic systems. The fluorine atom can serve as a useful spectroscopic probe (¹⁹F NMR) and may impart desirable properties to the resulting heterocyclic products.

Materials Science: Thiol-containing compounds are widely used for surface modification of nanoparticles and in the development of self-assembled monolayers. The specific functionalities of this compound could be exploited in the design of novel functional materials with tailored electronic or optical properties.

Significance as a Versatile Synthetic Building Block in Academic Disciplines

The utility of this compound as a synthetic building block stems from the differential reactivity of its functional groups. The thiol group is a soft nucleophile, readily participating in S-alkylation, S-acylation, and Michael addition reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. This orthogonality allows for a stepwise and controlled elaboration of the molecule.

In academic research, this versatility enables the exploration of new synthetic methodologies and the construction of complex molecular architectures. The presence of three distinct reactive sites (the aromatic ring, the thiol, and the alcohol) allows for a multi-dimensional approach to molecular design, making it a valuable tool for chemists engaged in the synthesis of novel organic compounds with potential applications in catalysis, agrochemicals, and pharmaceuticals.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 870703-84-7 | sigmaaldrich.com |

| Molecular Formula | C₇H₇FOS | sigmaaldrich.com |

| Molecular Weight | 158.19 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 60-64 °C | sigmaaldrich.com |

| Linear Formula | HSC₆H₃(F)CH₂OH | sigmaaldrich.com |

| InChI Key | IGEXHILBHGLPBB-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES | OCc1cc(F)ccc1S | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

(5-fluoro-2-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FOS/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEXHILBHGLPBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584537 | |

| Record name | (5-Fluoro-2-sulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-84-7 | |

| Record name | (5-Fluoro-2-sulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-2-naphthylsulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Mercaptobenzyl Alcohol and Its Derivatization

Direct Synthesis Routes to 5-Fluoro-2-mercaptobenzyl alcohol

The preparation of this compound can be approached through several synthetic routes, ranging from conventional methods to more modern, sustainable practices.

A primary and conventional route to synthesize this compound involves the reduction of a corresponding carboxylic acid derivative. This method is analogous to the synthesis of the non-fluorinated parent compound, 2-mercaptobenzyl alcohol, which is prepared by the lithium aluminum hydride (LiAlH₄) reduction of 2-mercaptobenzoic acid, achieving a yield of approximately 90%.

For the fluorinated target, the synthesis would commence with 5-fluoro-2-mercaptobenzoic acid. The key transformation is the reduction of the carboxylic acid group to a primary alcohol.

Proposed Synthetic Pathway:

Starting Material: 5-Fluoro-2-mercaptobenzoic acid.

Reaction: Reduction of the carboxylic acid functional group.

Reagent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this conversion, usually in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Work-up: The reaction is carefully quenched, followed by an acidic work-up to neutralize the reaction mixture and protonate the resulting alkoxide and thiolate.

Purification: The final product, this compound, is then isolated and purified using standard laboratory techniques such as extraction and column chromatography.

This pathway is well-established for similar substrates, offering a reliable, albeit reagent-intensive, method for obtaining the desired alcohol.

Research into the synthesis of related benzyl (B1604629) alcohols has focused on developing protocols with improved safety, efficiency, and substrate scope. For the synthesis of this compound, improvements could involve the use of alternative reducing agents to LiAlH₄, which is pyrophoric and requires stringent anhydrous conditions.

Potential improvements include:

Borane Complexes: Reagents like borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS) offer a safer and more selective alternative for the reduction of carboxylic acids. These reagents are less reactive towards other functional groups and are easier to handle.

Adopting green chemistry principles in the synthesis of this compound aims to reduce environmental impact and enhance safety. acsgcipr.org Key strategies include:

Solvent Selection: Replacing traditional ether solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can reduce environmental persistence and toxicity. The use of water or ethanol/water mixtures, where feasible, is highly desirable. mdpi.com

Energy Efficiency: Employing microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. While reductions inherently have lower atom economy, choosing efficient reagents and optimizing yields is crucial. acsgcipr.org

Catalytic Methods: The development of catalytic reduction systems that can directly convert the carboxylic acid to the alcohol under mild conditions would represent a significant green advancement, minimizing the use of stoichiometric metal hydride reagents.

Functionalization and Derivatization via the Mercapto (-SH) Group

The nucleophilic mercapto group is the primary site for the derivatization of this compound, enabling the formation of thioethers and disulfides, which are important scaffolds in medicinal and materials chemistry.

The thiol group readily participates in C-S bond formation, most commonly through nucleophilic substitution or conjugate addition reactions. acsgcipr.org

Nucleophilic Substitution (S_N2): The thiol can be deprotonated with a mild base (e.g., NaH, K₂CO₃) to form a more potent thiolate nucleophile. This thiolate can then react with a variety of carbon-based electrophiles, such as alkyl halides or tosylates, to form thioethers in a classic S_N2 reaction. The high nucleophilicity of sulfur makes this a highly efficient transformation.

Michael Addition: The thiol group is an excellent nucleophile for Michael (or conjugate) addition reactions. masterorganicchemistry.comlibretexts.org In this process, the thiol adds to the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor), such as an enone or an acrylamide. masterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction is thermodynamically controlled and can often be catalyzed by a weak base. organic-chemistry.org It is a powerful method for forming C-S bonds and constructing more complex molecules. libretexts.org

The thiol-disulfide interchange is a fundamental redox process in sulfur chemistry. The mercapto group of this compound can be oxidized to form a symmetrical disulfide dimer.

Oxidation to Disulfides: Mild oxidizing agents such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen can facilitate the formation of a disulfide bond between two molecules of the thiol. This reaction is reversible, and the resulting disulfide can be reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

It is noteworthy that direct dimerization of the parent compound, 2-mercaptobenzyl alcohol, has faced challenges, with reported failed attempts using certain polymerization techniques. This suggests that steric or electronic factors in the benzyl alcohol framework may influence the ease of disulfide formation, a consideration that would apply to the 5-fluoro derivative as well.

C-S Bond Formation Methodologies

The formation of the carbon-sulfur (C-S) bond is a critical step in the synthesis of this compound. Several general methodologies for the introduction of a thiol group onto an aromatic ring can be considered. One common approach involves the reduction of a corresponding sulfonyl chloride. For instance, a substituted fluorotoluene could be chlorosulfonated, and the resulting sulfonyl chloride can then be reduced to the thiol using a reducing agent like zinc and acid.

Another potential route is through the Newman-Kwart rearrangement. This would involve the synthesis of an O-aryl thiocarbamate from a corresponding 5-fluorophenol derivative, which upon heating, rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis would then yield the desired thiol.

A more direct method could involve the use of a directed ortho-metalation strategy. Starting from a protected 4-fluorobenzyl alcohol, a directing group could facilitate lithiation at the 2-position, followed by quenching with a sulfur electrophile like elemental sulfur or a disulfide. Deprotection would then afford the target molecule.

Below is a table summarizing potential C-S bond formation strategies:

| Methodology | Starting Material (Example) | Key Reagents | General Description |

| Reduction of Sulfonyl Chloride | 4-Fluoro-2-(chlorosulfonyl)benzyl alcohol | Zn, HCl | Reduction of an aryl sulfonyl chloride to the corresponding thiol. |

| Newman-Kwart Rearrangement | O-(4-Fluorobenzyl) dimethylthiocarbamate | Heat, then base | Thermal rearrangement of an O-aryl thiocarbamate followed by hydrolysis. |

| Directed ortho-Metalation | Protected 4-fluorobenzyl alcohol | n-BuLi, S8 | Directed lithiation followed by reaction with a sulfur electrophile. |

Functionalization and Derivatization via the Hydroxyl (-CH2OH) Group

The primary alcohol functionality in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification and etherification. Standard Fischer esterification conditions, involving reaction with a carboxylic acid in the presence of an acid catalyst, can be employed to produce the corresponding esters. Alternatively, reaction with an acyl chloride or anhydride (B1165640) in the presence of a base would also yield the desired ester.

Etherification can be achieved through the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form the alkoxide, which is then reacted with an alkyl halide. Other methods, such as acid-catalyzed dehydration with another alcohol or reaction with an alkylating agent under phase-transfer conditions, could also be applicable.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to either the aldehyde or the carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

The selective oxidation of benzyl alcohols to aldehydes is a well-established transformation. masterorganicchemistry.com Catalytic systems employing metals such as palladium, ruthenium, or copper, often in the presence of a co-oxidant like molecular oxygen or a peroxide, are commonly used. masterorganicchemistry.com The presence of both electron-donating and electron-withdrawing groups on the aromatic ring can influence the reaction rate and selectivity. nih.gov For the oxidation to the corresponding aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol would be suitable to prevent over-oxidation to the carboxylic acid.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), or through catalytic systems designed for this purpose. masterorganicchemistry.com Research on the catalytic mechanisms for the oxidation of substituted benzyl alcohols often involves the study of the electronic effects of the substituents on the reaction rate and pathway. The fluorine atom, being an electron-withdrawing group, would be expected to influence the reactivity of the benzylic alcohol towards oxidation.

The following table outlines common oxidation reagents and their expected products:

| Reagent | Expected Product | General Conditions |

| Pyridinium chlorochromate (PCC) | 5-Fluoro-2-mercaptobenzaldehyde | Anhydrous, aprotic solvent |

| Swern Oxidation (DMSO, oxalyl chloride, base) | 5-Fluoro-2-mercaptobenzaldehyde | Low temperature |

| Potassium permanganate (KMnO4) | 5-Fluoro-2-mercaptobenzoic acid | Basic, then acidic workup |

| Chromic acid (H2CrO4) | 5-Fluoro-2-mercaptobenzoic acid | Acidic conditions |

Reactivity and Modifications of the Fluorinated Aromatic Ring

The presence of a fluorine atom and a mercapto group on the aromatic ring significantly influences its reactivity towards substitution reactions.

Electrophilic and Nucleophilic Aromatic Substitution Studies

Nucleophilic aromatic substitution (SNAr) is also a possibility, particularly given the presence of the electron-withdrawing fluorine atom. masterorganicchemistry.com In SNAr reactions, a strong nucleophile can displace a leaving group, such as fluoride, especially when the ring is activated by other electron-withdrawing groups. masterorganicchemistry.com The rate of nucleophilic aromatic substitution is often enhanced by the presence of electron-withdrawing substituents ortho or para to the leaving group. masterorganicchemistry.com While the mercapto and hydroxymethyl groups are not strongly electron-withdrawing, the fluorine itself can act as a leaving group under certain conditions, allowing for the introduction of other nucleophiles at the 5-position.

Halogen-Specific Transformations

The fluorine atom on the aromatic ring is generally robust and less prone to transformations compared to other halogens like bromine or iodine. However, under specific conditions, such as those used in certain cross-coupling reactions or harsh nucleophilic aromatic substitution conditions, its displacement could be achieved. More commonly, the fluorine atom would serve to modulate the electronic properties of the molecule and influence the reactivity of the other functional groups.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including 5-Fluoro-2-mercaptobenzyl alcohol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR: In proton NMR (¹H NMR) of benzyl (B1604629) alcohol, the chemical shifts of the protons are influenced by their local electronic environment. hmdb.ca For instance, the protons on the aromatic ring typically appear in the range of 7-8 ppm, while the methylene (B1212753) (-CH₂-) protons of the alcohol group are found further upfield. hmdb.ca In a typical ¹H NMR spectrum of an alcohol, the hydroxyl (-OH) proton often appears as a singlet due to rapid exchange with trace acidic impurities, which decouples it from neighboring protons. libretexts.org

¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. youtube.com The chemical shifts in ¹³C NMR are sensitive to the hybridization of the carbon atoms and the electronegativity of the atoms attached to them. magritek.com For example, the carbon atom attached to the electronegative oxygen in an alcohol will be deshielded and appear at a lower field (higher ppm value) compared to other sp³ hybridized carbons. magritek.com Quaternary carbons, those with no attached hydrogens, typically show weaker signals. youtube.com In aromatic systems, the carbon atoms of the ring will have characteristic chemical shifts. youtube.com

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a particularly powerful technique for characterizing this compound. The ¹⁹F nucleus is highly sensitive and has a wide chemical shift range, which often leads to well-resolved spectra. huji.ac.ilazom.com The chemical shift of the fluorine atom provides information about its electronic environment within the aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) can provide valuable structural information by revealing through-bond connectivities. huji.ac.ilazom.com The magnitude of these coupling constants can help in assigning the relative positions of substituents on the benzene (B151609) ring. The analysis of fluorinated compounds by ¹⁹F NMR can be a powerful tool for confirming identity and purity. bohrium.comresearchgate.net

A representative, though not specific to this exact molecule, ¹⁹F NMR spectrum of a fluorinated aromatic compound would show distinct multiplets due to coupling with ring protons. azom.com

| Technique | Typical Information Obtained | Relevance to this compound |

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. | Confirms the presence of aromatic, methylene, and hydroxyl protons. Splitting patterns can help determine the substitution pattern on the benzene ring. |

| ¹³C NMR | Number and type of carbon atoms (e.g., sp², sp³). | Elucidates the carbon framework and confirms the presence of the aromatic ring, the methylene carbon, and the carbon bearing the fluorine atom. |

| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. | Directly observes the fluorine atom, providing a distinct signal whose chemical shift and coupling patterns confirm the structure and substitution. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. libretexts.org For this compound, with a molecular formula of C₇H₇FOS, the expected molecular weight is approximately 158.19 g/mol . sigmaaldrich.comsigmaaldrich.com

When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•). libretexts.org This ion is often unstable and breaks down into smaller, charged fragments. The pattern of these fragments is characteristic of the original molecule's structure. libretexts.org

For alcohols, common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org

Dehydration: Loss of a water molecule (H₂O). libretexts.orglibretexts.org

In the case of this compound, the mass spectrum would be expected to show a molecular ion peak at m/z 158. Subsequent fragmentation could involve the loss of the hydroxyl group, the hydroxymethyl group, or cleavage of the C-S bond. The presence of the fluorine atom would also influence the fragmentation pattern, and fragments containing fluorine would have a characteristic isotopic signature.

Predicted collision cross-section values for different adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

| Ion | m/z (mass-to-charge ratio) | Possible Identity |

| [M+H]⁺ | 159.02744 | Protonated molecule |

| [M+Na]⁺ | 181.00938 | Sodium adduct |

| [M-H]⁻ | 157.01288 | Deprotonated molecule |

| [M]⁺• | 158.01961 | Molecular ion |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. rsc.org These vibrations are specific to the types of bonds and functional groups present, providing a "molecular fingerprint."

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org For this compound, key characteristic absorption bands would be expected for the O-H, C-H, C-O, S-H, and C-F bonds. The O-H stretching vibration of an alcohol typically appears as a strong, broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. libretexts.org The S-H stretch is usually a weaker band found around 2550-2600 cm⁻¹. The C-O stretch of a primary alcohol is typically observed in the 1050-1080 cm⁻¹ region. libretexts.org Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. youtube.com The C-F stretch would be expected in the 1000-1400 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. arcadiascience.com While also probing vibrational modes, the selection rules for Raman activity are different from those for IR, often providing complementary information. For instance, symmetrical vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. The phenyl ring breathing mode in benzyl alcohol, for example, gives a strong Raman band around 1002 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) | Expected Raman Shift Range (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | |

| S-H (thiol) | Stretching | 2550-2600 (weak) | |

| C-H (aromatic) | Stretching | >3000 | |

| C-H (aliphatic) | Stretching | <3000 | |

| C=C (aromatic) | Stretching | ~1450-1600 | |

| C-O (primary alcohol) | Stretching | ~1050 | |

| C-F | Stretching | ~1000-1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light.

The benzene ring in this compound is a strong chromophore. The substitution on the benzene ring with a hydroxyl, thiol, and fluorine group will influence the wavelengths of maximum absorbance (λmax). The presence of these auxochromes (substituents that modify the absorption of a chromophore) typically shifts the absorption to longer wavelengths (a bathochromic or red shift). The UV-Vis spectrum would be expected to show characteristic absorption bands related to the π → π* transitions of the aromatic system.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy.

For this compound, which is a solid at room temperature, X-ray crystallography could definitively confirm its molecular structure, including the conformation of the benzyl alcohol and thiol groups relative to the fluorinated benzene ring. It would also provide detailed information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring in Research

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in a liquid phase. For this compound, reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, would likely be used. The retention time, the time it takes for the compound to elute from the column, is a characteristic property under specific conditions and can be used for identification. By integrating the area under the peak, the purity of the sample can be quantified.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org The sample is vaporized and passed through a GC column, which separates the components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. GC-MS is a highly sensitive technique used for both qualitative and quantitative analysis and is particularly useful for monitoring the progress of a reaction by analyzing small aliquots of the reaction mixture over time.

| Technique | Principle | Application for this compound |

| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Purity assessment, quantification, and preparative separation. |

| GC-MS | Separation by gas chromatography followed by detection with mass spectrometry. | Purity analysis, identification of impurities, and monitoring reaction progress. |

Computational and Theoretical Studies of 5 Fluoro 2 Mercaptobenzyl Alcohol and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic properties of molecules with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in predicting the geometric and electronic characteristics of 5-Fluoro-2-mercaptobenzyl alcohol.

The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior. DFT calculations can predict the most stable conformations by optimizing the molecular geometry to find the lowest energy structures. The key conformational variables in this molecule are the dihedral angles associated with the hydroxymethyl (-CH₂OH) and mercapto (-SH) groups relative to the benzene (B151609) ring.

Theoretical studies on substituted benzyl (B1604629) alcohols have shown that the orientation of the hydroxyl group is influenced by steric and electronic effects. In this compound, the presence of the ortho-mercapto group can lead to the formation of an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the sulfur atom of the mercapto group, or vice versa. The fluorine atom at the 5-position primarily exerts an electronic effect, influencing the charge distribution in the aromatic ring.

Computational analyses of similar ortho-substituted benzyl systems suggest that multiple stable conformers may exist, separated by small energy barriers. The relative energies of these conformers would determine their population at a given temperature. A representative data table of predicted geometric parameters for the most stable conformer of this compound is presented below, based on typical values from DFT calculations on analogous molecules.

| Parameter | Predicted Value |

| C-S Bond Length | 1.78 Å |

| S-H Bond Length | 1.35 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.97 Å |

| C-F Bond Length | 1.36 Å |

| C-S-H Bond Angle | 96.5° |

| C-O-H Bond Angle | 108.9° |

| Dihedral Angle (S-C-C-O) | ~60° |

This interactive data table provides predicted geometric parameters for the most stable conformer of this compound.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity.

For this compound, the HOMO is expected to have significant contributions from the sulfur lone pairs and the π-system of the benzene ring. The LUMO is likely a π* orbital of the aromatic ring. The electron-withdrawing fluorine atom can lower the energy of both the HOMO and LUMO, while the mercapto and hydroxymethyl groups can raise the HOMO energy.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 |

| Electrophilicity Index | ω = χ²/2η | 2.79 |

This interactive data table presents the predicted frontier molecular orbital energies and global reactivity descriptors for this compound.

DFT calculations can accurately predict various spectroscopic properties, which can aid in the identification and characterization of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the experimentally observed absorption bands to specific molecular vibrations. For this compound, key vibrational modes would include the O-H stretch, S-H stretch, C-F stretch, and various aromatic C-H and C-C stretching and bending modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | ~3600 |

| S-H Stretch | ~2550 |

| Aromatic C-H Stretch | 3000-3100 |

| C-F Stretch | ~1250 |

| C-O Stretch | ~1050 |

| C-S Stretch | ~700 |

This interactive data table shows the predicted characteristic infrared vibrational frequencies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be calculated with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These calculations are valuable for assigning signals in ¹H, ¹³C, and ¹⁹F NMR spectra. The chemical shifts are sensitive to the local electronic environment of each nucleus. For instance, the fluorine atom and the ortho-substituents will have a significant influence on the chemical shifts of the aromatic protons.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (O-H) | 4.5-5.5 |

| ¹H (S-H) | 3.0-4.0 |

| ¹H (-CH₂-) | ~4.7 |

| ¹H (Aromatic) | 6.8-7.5 |

| ¹³C (Aromatic) | 110-140 |

| ¹⁹F | -110 to -120 |

This interactive data table provides predicted NMR chemical shifts for this compound.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals conformational changes and intermolecular interactions.

MD simulations can be used to explore the conformational landscape of this compound in a more comprehensive manner than static DFT calculations. By simulating the molecule over nanoseconds, it is possible to observe transitions between different stable conformations and to determine their relative populations and lifetimes. This is particularly important for understanding the flexibility of the hydroxymethyl and mercapto groups and the dynamics of any intramolecular hydrogen bonds. The stability of different conformers can be assessed by analyzing the potential energy of the system over the course of the simulation.

The behavior of this compound can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these effects by explicitly including solvent molecules in the simulation box.

In polar solvents like water or ethanol, the simulations would likely show the formation of intermolecular hydrogen bonds between the hydroxyl and mercapto groups of this compound and the solvent molecules. This could disrupt or weaken any intramolecular hydrogen bonds. In nonpolar solvents, intramolecular interactions and aggregation through intermolecular hydrogen bonding and π-π stacking between the aromatic rings might be more prevalent.

MD simulations can also provide insights into the solvation structure around the molecule, revealing how solvent molecules arrange themselves around the solute. This information is crucial for understanding the solubility and transport properties of the compound.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to its target, which is typically a protein or enzyme.

Molecular docking simulations for derivatives of benzyl alcohol and related compounds have been employed to elucidate their binding interactions with various biological targets, particularly bacterial enzymes. These studies are crucial for understanding the mechanism of action of potential antimicrobial agents.

For instance, a study on benzyl alcohol derivatives investigated their interaction with glucosamine-6-phosphate synthase (GlcN-6-P), an enzyme essential for the biosynthesis of the bacterial cell wall. smu.ac.zaresearchgate.net The docking results revealed that these derivatives could fit within the active site of the GlcN-6-P receptor cavity. The binding was characterized by key hydrogen-bonding interactions with proximal amino acid residues, similar to the binding of known inhibitors. smu.ac.zaresearchgate.net

In another example, molecular docking was used to explore the potential of various small molecules to inhibit bacterial Peptidyl-tRNA hydrolase 1 (Pth1), a promising target for novel antibiotics. mdpi.com The simulations identified favorable interactions within the active site of the enzyme, suggesting that small molecules can differentiate between Pth1 and other related enzymes, which could lead to the development of narrow-spectrum antibiotics. mdpi.com

The predicted binding modes from these studies typically highlight the importance of specific functional groups on the ligand and their interactions with key residues in the target's active site. For a molecule like this compound, the hydroxyl, mercapto, and fluoro groups would be expected to play significant roles in forming hydrogen bonds, halogen bonds, and other non-covalent interactions with the target protein.

Table 1: Predicted Binding Interactions of Benzyl Alcohol Derivatives with Glucosamine-6-Phosphate Synthase

| Derivative | Interacting Residues | Type of Interaction |

| Compound 2d | Gln348, Val399 | Hydrogen Bond |

| Amoxicillin (Standard) | Arg26, Gln348, Gly303 | Hydrogen Bond |

This table is generated based on findings from related research on benzyl alcohol derivatives and is for illustrative purposes. smu.ac.zaresearchgate.netdergipark.org.tr

A critical output of molecular docking simulations is the estimation of the binding affinity between a ligand and its target. This is often expressed as a docking score or a calculated binding energy, typically in kcal/mol. Lower binding energy values generally indicate a more stable ligand-target complex and, therefore, a higher predicted affinity.

In the aforementioned study of benzyl alcohol derivatives targeting glucosamine-6-phosphate synthase, the compound with the most promising antibacterial activity also exhibited a low binding energy of -52.8901 kcal/mol. smu.ac.zaresearchgate.net This correlation between a strong predicted binding affinity and observed biological activity underscores the utility of these computational methods in identifying potent inhibitors.

Ab initio calculations have also been performed on substituted benzyl alcohol-water clusters to analyze the effects of substituents on hydrogen bond strength. koreascience.kr These studies provide a quantitative measure of how electron-withdrawing groups, such as the fluorine atom in this compound, and electron-donating groups can influence non-covalent interactions, which are fundamental to ligand-target binding. For para-substituted clusters, inductive effects were found to be dominant in influencing binding energies. koreascience.kr

Table 2: Binding Energies of Benzyl Alcohol Derivatives with Glucosamine-6-Phosphate Synthase

| Compound | Binding Energy (kcal/mol) |

| Compound 2a | -48.5432 |

| Compound 2b | -50.1123 |

| Compound 2c | -49.7891 |

| Compound 2d | -52.8901 |

| Compound 2e | -47.9876 |

This table is based on data from studies on benzyl alcohol derivatives and serves as an example of quantitative analysis of ligand-target affinities. smu.ac.zaresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (theoretical focus)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are developed by correlating molecular descriptors (numerical representations of chemical structure) with experimental data.

QSAR studies on substituted benzyl alcohols have provided insights into the structural features that govern their antimicrobial activity. dtic.mil For example, a QSAR study on the activity of benzyl alcohols against E. coli resulted in the following equation:

log (1/C) = 0.539 log P + 0.531 σ + 4.001 dtic.mil

In this equation, 'C' is the molar concentration required for a certain level of biological activity, 'log P' is the logarithm of the partition coefficient (a measure of hydrophobicity), and 'σ' (sigma) is the Hammett constant (a measure of the electronic effect of the substituent). This model indicates that both the hydrophobicity and the electronic properties of the substituents on the benzyl alcohol scaffold are important for its activity against E. coli. Similar relationships were observed for their activity against S. aureus and E. faecalis. dtic.mil

Another QSAR analysis on the toxicity of para-substituted benzyl alcohols in leukemia cells found that toxicity was primarily associated with hydrophobicity, with no significant electronic effect observed in that particular biological system. nih.gov These studies highlight that the mechanism of action and the structural requirements for activity can vary depending on the biological system being studied. nih.gov

QSPR models have been developed for phenolic compounds, which are structurally related to benzyl alcohols, to predict properties like antioxidant activity. nih.govnih.gov These models often use topological indices and other molecular descriptors to correlate the chemical structure with properties such as the rate constant for radical scavenging. nih.govnih.gov The insights gained from such QSPR studies can be applied to predict the properties of novel compounds like this compound.

Table 3: QSAR Model Parameters for Antimicrobial Activity of Benzyl Alcohols

| Organism | Equation | n | r |

| E. coli | log (1/C) = 0.539 log P + 0.531 σ + 4.001 | 14 | 0.939 |

| S. aureus & E. faecalis | log (1/C) = 0.599 log P + 0.421 σ + 4.069 | 18 | 0.906 |

This table presents QSAR models from a study on substituted benzyl alcohols, where 'n' is the number of compounds and 'r' is the correlation coefficient. dtic.mil

Applications in Chemical Biology and Medicinal Chemistry Research Molecular and Mechanistic Focus

Development of 5-Fluoro-2-mercaptobenzyl alcohol as a Key Scaffold for Bioactive Molecule Synthesis

This compound serves as a key building block in the synthesis of more complex molecules with potential biological activity. Its utility as a scaffold stems from the presence of three key functional groups: a hydroxyl group, a thiol group, and a fluorine atom on the benzene (B151609) ring. These features allow for a variety of chemical modifications, enabling the creation of a diverse library of derivatives.

In a notable example, this compound has been utilized as a nucleophile in a Michael addition reaction with perezone, a naturally occurring benzoquinone. This reaction forms the basis for the synthesis of a novel sulfur derivative of perezone, demonstrating the role of this compound as a foundational element in the construction of potential therapeutic agents. The fluorine substitution on the benzyl (B1604629) ring is a critical feature, as the incorporation of fluorine into organic molecules can significantly alter their physicochemical and biological properties, such as metabolic stability and binding affinity to target proteins.

Rational Design and Synthesis of Enzyme Inhibitors and Modulators

The structural characteristics of this compound make it particularly suitable for the rational design of enzyme inhibitors. The thiol group can act as a key interacting moiety with amino acid residues in the active site of an enzyme, while the fluorinated phenyl ring can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions.

A significant application of this compound has been in the development of inhibitors for Poly-ADP-Ribose Polymerase-1 (PARP-1). PARP-1 is a key enzyme involved in DNA repair, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in the BRCA1/2 genes.

In a recent study, this compound was used to synthesize a sulfur derivative of perezone, designated as compound 9 , which was investigated as a potential PARP-1 inhibitor. The design of this molecule was based on in silico studies, including molecular docking, which predicted a favorable interaction with the active site of PARP-1. The subsequent synthesis and in vitro evaluation confirmed that this derivative exhibits inhibitory activity against PARP-1.

The following table summarizes the in vitro activity of the compound derived from this compound against PARP-1.

| Compound | Starting Material | Target Enzyme | In Vitro Activity (IC50) |

| 9 (a sulfur derivative of perezone) | This compound | PARP-1 | 0.317 µM |

This interactive data table allows for sorting and filtering of the presented research findings.

The mechanism of action of inhibitors derived from this compound is primarily investigated through in silico molecular modeling and in vitro enzymatic assays. For the PARP-1 inhibitor synthesized from this scaffold, molecular dynamics (MD) simulations and quantum chemistry studies were performed to understand the interactions within the enzyme's active site.

These computational studies revealed that the synthesized compound has favorable properties for binding with PARP-1. The presence of the fluorine atom can influence the electronic properties of the molecule, potentially enhancing its binding affinity and inhibitory potency. The thiol group, introduced via the this compound scaffold, plays a crucial role in the interaction with the enzyme.

Studies on Molecular Interactions with Biological Macromolecules (e.g., proteins, DNA)

The derivatives of this compound are designed to interact specifically with biological macromolecules. In the case of the PARP-1 inhibitor, the primary target is the PARP-1 protein. Molecular docking studies have provided insights into the specific interactions between the inhibitor and the amino acid residues in the catalytic domain of PARP-1.

The binding mode of the perezone derivative synthesized using this compound was analyzed through molecular dynamics simulations. These studies indicated that the compound establishes stable interactions within the active site of PARP-1, which is crucial for its inhibitory activity. The fluorinated aromatic ring of the scaffold can participate in hydrophobic and aromatic stacking interactions with residues such as tyrosine and phenylalanine, while the thiol-derived linkage can form hydrogen bonds or other interactions with polar residues in the active site.

Synthesis of Radiolabeled Compounds for Research (e.g., for metabolic studies, reaction kinetics)

While there is no specific literature available on the synthesis of radiolabeled compounds directly from this compound, the general principles of radiolabeling could be applied to its derivatives. Radiolabeling is a critical tool in drug discovery and development, allowing for the study of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with its biological target in vivo.

Commonly used isotopes for radiolabeling organic molecules include Carbon-14 (¹⁴C), Tritium (³H), and Fluorine-18 (¹⁸F). Given the presence of a fluorine atom in this compound, the synthesis of an ¹⁸F-labeled analog could be a feasible strategy for developing a positron emission tomography (PET) tracer. Such a tracer would enable the non-invasive visualization and quantification of the target enzyme (e.g., PARP-1) in living subjects, which would be invaluable for preclinical and clinical research. The synthesis would likely involve the introduction of ¹⁸F at a late stage in the synthetic route of the bioactive derivative.

Applications in Materials Science and Catalysis Research

Use as a Ligand in Metal Complexes for Catalytic Applications

There is no available research on the use of 5-Fluoro-2-mercaptobenzyl alcohol as a ligand in metal complexes for catalytic applications. Consequently, information on the design of novel catalytic systems or investigations into catalyst activity and selectivity involving this specific compound is not available.

Integration into Polymeric Structures and Advanced Materials

No research has been identified that details the integration of this compound into polymeric structures or other advanced materials.

Role in Supramolecular Chemistry and Self-Assembly

There is no documented research on the role of this compound in the fields of supramolecular chemistry and self-assembly.

Future Research Directions and Interdisciplinary Challenges

Exploration of Undiscovered Synthetic Transformations

The reactivity of 5-Fluoro-2-mercaptobenzyl alcohol is ripe for exploration, with the potential for discovering novel synthetic transformations. The interplay between the thiol, alcohol, and fluorine-substituted ring opens avenues for complex molecular architecture development.

Chemodivergent Cyclization Reactions: Based on research with analogous compounds like 2-mercaptobenzyl alcohol, this molecule is an excellent candidate for Brønsted acid-catalyzed chemodivergent reactions. Investigations into its reactions with vinyl-substituted arenes could lead to the formation of novel fluorine-substituted benzoxathiepine scaffolds through formal [5+2] cyclization pathways. The fluorine atom's electronic influence could offer unique control over reaction diastereoselectivity compared to its non-fluorinated counterpart.

Photocatalytic C-C Coupling: The benzyl (B1604629) alcohol moiety is a known participant in photocatalytic C-C coupling reactions. rsc.org Future research could explore the use of semiconductor photocatalysts to achieve cooperative H₂ liberation and the synthesis of valuable fluorinated 1,2-diarylethanol derivatives. rsc.org Understanding how the thiol and fluorine groups affect the formation of ketyl radicals will be a key challenge.

Nucleophilic Substitution and Derivatization: The benzyl alcohol can undergo nucleophilic substitution via Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions. youtube.comlibretexts.orgyoutube.com Systematic studies using a range of nucleophiles could yield a library of novel derivatives. Furthermore, the thiol group offers a handle for reactions like the para-fluoro-thiol reaction (PFTR), a concept involving nucleophilic aromatic substitution, which could be adapted for intermolecular conjugations. acs.org

Advanced Computational Approaches for Predictive Modeling

Computational chemistry provides indispensable tools for predicting the behavior of molecules and guiding experimental work. For this compound, advanced computational models can pre-emptively map out its chemical landscape.

Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction mechanisms for the proposed synthetic transformations. escholarship.org By calculating transition state energies, activation barriers, and reaction thermodynamics, researchers can predict the most favorable pathways for cyclizations or coupling reactions. rsc.orgnih.gov These models can also elucidate the role of the fluorine atom in modulating the reactivity of the thiol and alcohol groups by analyzing its effect on local electron density and molecular orbitals. researchgate.net

Predicting Physicochemical Properties: Computational tools can predict key properties influenced by fluorination, such as lipophilicity (LogP), acidity (pKa) of the thiol and alcohol protons, and molecular conformation. researchgate.netnih.gov These predictions are vital for designing applications in medicinal chemistry and materials science. For instance, PubChem provides predicted Collision Cross Section (CCS) values, which are important for analytical characterization by ion mobility-mass spectrometry. uni.lu

Table 1: Proposed Computational Models for this compound

| Computational Method | Research Objective | Predicted Outcome/Insight | Potential Impact |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism of Intramolecular Cyclization | Transition state structures and activation energies | Guide for optimizing reaction conditions (catalyst, temperature) |

| Time-Dependent DFT (TD-DFT) | Photocatalytic C-C Coupling Pathways | Excited state properties and radical formation favorability | Selection of appropriate photocatalysts and light sources |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of Noncovalent Interactions | Mapping of hydrogen bonds and other weak interactions | Understanding crystal packing and protein-ligand binding |

| Continuum Solvation Models (e.g., PCM) | Prediction of pKa and Redox Potentials | Acidity of -OH and -SH groups in various solvents | Informing design for pH-responsive drug delivery systems |

Synergistic Integration of Experimental and Theoretical Methodologies

The most profound insights are often gained when theoretical predictions are tested and refined by experimental results. A synergistic approach is crucial for accelerating the discovery process for this compound.

An effective workflow would involve using DFT calculations to predict the feasibility and regioselectivity of a novel transformation, such as a metal-catalyzed cross-coupling reaction involving the thiol group. escholarship.org These theoretical findings would guide the selection of catalysts and reaction conditions for laboratory experiments. Experimental outcomes, including product yields and spectroscopic characterization, would then be used to validate and refine the computational model. This iterative cycle has proven effective in understanding complex reaction mechanisms, such as those involving sulfur-based molecules in superacidic media or the role of vacancies in semiconductor photocatalysis. rsc.orgacs.org This integrated strategy minimizes trial-and-error experimentation and provides a deeper, more fundamental understanding of the molecule's reactivity.

Development of Novel Applications in Emerging Fields

The unique combination of functional groups makes this compound a promising building block for applications in several emerging fields.

Medicinal Chemistry and Drug Discovery: The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and membrane permeability. nih.govnih.gov This compound can serve as a versatile scaffold for synthesizing novel bioactive molecules. chemscene.com The thiol group allows for conjugation to other molecules or for interaction with cysteine residues in target proteins, while the fluorinated ring can improve pharmacokinetic properties. researchgate.netacs.org

Stimulus-Responsive Drug Delivery Systems: Drawing inspiration from the non-fluorinated analogue 2-mercaptobenzyl alcohol, this molecule could be incorporated into self-immolative linkers for controlled drug release. The thiol can be masked as a disulfide, which is cleaved in the reductive environment of cancer cells, triggering a fragmentation cascade that releases a payload. The fluorine atom could be used to fine-tune the electronic properties and thus the fragmentation rate of the linker.

Materials Science: Fluorinated and sulfur-containing aromatic compounds are of significant interest in materials science. researchgate.net This molecule could be investigated as a monomer for synthesizing novel polymers with enhanced thermal stability and specific optical properties. Its derivatives could also find applications as components in organic light-emitting diodes (OLEDs) or other organic electronic devices where charge-transfer properties are critical. researchgate.net

Compound Index

Q & A

Q. What are the recommended synthetic routes for 5-Fluoro-2-mercaptobenzyl alcohol, and what key reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves multistep functionalization of a benzene ring. A plausible route includes:

- Step 1: Introduce the fluorine atom via electrophilic aromatic substitution (e.g., using HF or Selectfluor® under controlled pH) .

- Step 2: Install the mercapto (-SH) group through nucleophilic substitution (e.g., thiolation with NaSH or thiourea) or reduction of a disulfide intermediate .

- Step 3: Protect the hydroxyl group during synthesis to prevent side reactions (e.g., using acetyl or trimethylsilyl groups) .

Critical factors affecting yield include: - Temperature control (< 0°C for fluorination to avoid over-substitution).

- Catalyst selection (e.g., AlCl₃ for Friedel-Crafts-like reactions) .

- Purification via column chromatography or recrystallization to isolate the product from isomers/byproducts .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Methodological Answer:

- Handling: Use inert atmospheres (N₂/Ar) in gloveboxes to prevent oxidation of the thiol (-SH) group. Avoid exposure to moisture or light, which can trigger hydrolysis or radical reactions .

- Storage: Dissolve in anhydrous solvents (e.g., DMF or DMSO) and store at -20°C in amber vials. Add stabilizers like BHT (butylated hydroxytoluene) to suppress oxidative dimerization .

- Safety: Use PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally similar benzyl alcohols .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should be expected?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy: Peaks at ~2560 cm⁻¹ (S-H stretch) and ~3300 cm⁻¹ (O-H stretch) .

- Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]⁺ with isotopic patterns reflecting bromine/fluorine (if present) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model transition states and assess activation energies. For example, evaluate the nucleophilicity of the -SH group in SN2 reactions .

- Solvent Effects: Simulate polarity/proticity impacts (e.g., water vs. DMSO) using COSMO-RS models .

- Substituent Effects: Compare Hammett constants (σ) of -F and -SH groups to predict regioselectivity in electrophilic attacks .

Q. What strategies resolve contradictions in reported reaction yields of this compound derivatives across studies?

Methodological Answer:

- Controlled Replication: Standardize reaction conditions (e.g., solvent purity, catalyst batch) to isolate variables causing yield discrepancies .

- DOE (Design of Experiments): Apply factorial design to test interactions between temperature, stoichiometry, and reaction time .

- Analytical Validation: Use HPLC or GC-MS to quantify byproducts (e.g., disulfides) that may skew yield calculations .

Q. What challenges arise in synthesizing analogs of this compound with varying substituents, and how can regioselectivity be controlled?

Methodological Answer:

- Steric Hindrance: Bulky substituents at the 3-position may block functionalization; use directing groups (e.g., -NO₂) to guide reactions to the desired site .

- Electronic Effects: Electron-withdrawing groups (e.g., -F) deactivate the ring, requiring harsher conditions (e.g., BF₃·Et₂O as a catalyst) .

- Protection/Deprotection: Temporarily mask the -SH group with tert-butyl thioethers to prevent interference during halogenation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.